N-(4-fluorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide N-(4-fluorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0878487
InChI: InChI=1S/C19H13FN2O2/c20-13-7-9-14(10-8-13)21-17(23)11-22-16-6-2-4-12-3-1-5-15(18(12)16)19(22)24/h1-10H,11H2,(H,21,23)
SMILES: C1=CC2=C3C(=C1)C(=O)N(C3=CC=C2)CC(=O)NC4=CC=C(C=C4)F
Molecular Formula: C19H13FN2O2
Molecular Weight: 320.3 g/mol

N-(4-fluorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide

CAS No.:

Cat. No.: VC0878487

Molecular Formula: C19H13FN2O2

Molecular Weight: 320.3 g/mol

* For research use only. Not for human or veterinary use.

N-(4-fluorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide -

Specification

Molecular Formula C19H13FN2O2
Molecular Weight 320.3 g/mol
IUPAC Name N-(4-fluorophenyl)-2-(2-oxobenzo[cd]indol-1-yl)acetamide
Standard InChI InChI=1S/C19H13FN2O2/c20-13-7-9-14(10-8-13)21-17(23)11-22-16-6-2-4-12-3-1-5-15(18(12)16)19(22)24/h1-10H,11H2,(H,21,23)
Standard InChI Key YZBOYPNKQVGPHZ-UHFFFAOYSA-N
SMILES C1=CC2=C3C(=C1)C(=O)N(C3=CC=C2)CC(=O)NC4=CC=C(C=C4)F
Canonical SMILES C1=CC2=C3C(=C1)C(=O)N(C3=CC=C2)CC(=O)NC4=CC=C(C=C4)F

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator